molecular formula C16H14Cl2N2O2 B2375731 N,N'-bis[(4-chlorophenyl)methyl]oxamide CAS No. 65194-52-7

N,N'-bis[(4-chlorophenyl)methyl]oxamide

Cat. No.: B2375731
CAS No.: 65194-52-7
M. Wt: 337.2
InChI Key: GOKVWJDHRDJHBV-UHFFFAOYSA-N
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Description

N,N'-bis[(4-chlorophenyl)methyl]oxamide is a symmetrically substituted oxamide derivative characterized by two 4-chlorobenzyl groups attached to the nitrogen atoms of an oxalic acid-derived core. Oxamides are known for their versatility in coordination chemistry, medicinal applications, and material science due to their ability to form stable complexes and participate in hydrogen bonding. This compound’s structure—featuring electron-withdrawing chlorine substituents and a rigid oxamide backbone—imparts unique physicochemical properties, such as enhanced thermal stability and distinct solubility profiles compared to unsubstituted oxamides .

Properties

IUPAC Name

N,N'-bis[(4-chlorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O2/c17-13-5-1-11(2-6-13)9-19-15(21)16(22)20-10-12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKVWJDHRDJHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(4-chlorophenyl)methyl]oxamide typically involves the reaction of 4-chlorobenzylamine with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-chlorobenzylamine is reacted with oxalyl chloride in the presence of a base such as triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis[(4-chlorophenyl)methyl]oxamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production may also incorporate continuous flow processes and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[(4-chlorophenyl)methyl]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, acids, or bases under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N,N’-bis[(4-chlorophenyl)methyl]oxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It can be utilized in the development of new materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of N,N’-bis[(4-chlorophenyl)methyl]oxamide involves its interaction with specific molecular targets. The compound may bind to proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Attributes :

  • Electron-withdrawing groups : The 4-chlorophenyl groups reduce electron density on the oxamide core, influencing reactivity and intermolecular interactions.
  • Steric effects : The benzyl substituents introduce moderate steric hindrance, affecting ligand geometry in metal complexes.

Comparative Analysis with Similar Oxamide Derivatives

Below is a detailed comparison of N,N'-bis[(4-chlorophenyl)methyl]oxamide with structurally related compounds:

Table 1: Structural and Functional Comparisons

Compound Name Substituents Key Properties Applications References
This compound 4-chlorobenzyl High thermal stability, moderate solubility Metal coordination, potential anticancer agents
N,N'-bis(3-methoxyphenyl)oxamide 3-methoxyphenyl Enhanced solubility, redox activity Antioxidant research, catalysis
N,N'-bis(2-methylpropyl)oxamide 2-methylpropyl (branched alkyl) Hydrophobic, steric hindrance Polymer additives, surfactant research
N,N'-Bis(2-hydroxyethyl)oxamide 2-hydroxyethyl Water-soluble, chelating agent Biomedical sensing, metal ion extraction

Unique Advantages of this compound

  • Chemical Stability : The chlorine substituents enhance resistance to oxidative degradation compared to methoxy or hydroxyethyl analogs .
  • Coordination Chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Ni²⁺), useful in catalysis or as MRI contrast agents .
  • Drug Design Potential: Preliminary studies suggest synergistic effects with platinum-based chemotherapeutics by modulating cellular uptake .

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